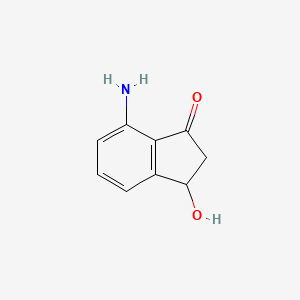

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

7-amino-3-hydroxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-6-3-1-2-5-7(11)4-8(12)9(5)6/h1-3,7,11H,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKELERWEBOXGSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(C1=O)C(=CC=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80670629 | |

| Record name | 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352000-78-3 | |

| Record name | 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80670629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis via Copper-Catalyzed Intramolecular Annulation

A highly efficient method for synthesizing 3-hydroxy-1-indanones, which serve as key intermediates for further functionalization to amino derivatives, involves copper-catalyzed intramolecular annulation reactions. This approach utilizes simple precursors such as 2-(2-halophenyl)acetates under copper catalysis to construct the 3-hydroxy-1-indanone skeleton with good yields and operational simplicity.

- Catalyst: Copper salts (e.g., CuI)

- Conditions: Intramolecular annulation under mild heating

- Advantages: Facile, high-yielding, and scalable

- Reference: Guoxue He et al., 2018

This method provides a versatile platform to access 3-hydroxy-1-indanones, which can be subsequently aminated to yield 7-amino derivatives.

Preparation from Carboxylic Acids via Cyclization

The classical approach to 1-indanones, including hydroxy-substituted variants, involves cyclization of arylpropionic acids or their derivatives. Key methods include:

Acid-Catalyzed Cyclization: Hydrocinnamic acid and substituted derivatives cyclized using strong acids such as sulfuric acid or polyphosphoric acid at elevated temperatures (100–140 °C) to yield 1-indanones with moderate to good yields (27–90% depending on substrate and conditions).

Lithium Reagent-Mediated Cyclization: Use of organolithium reagents like n-butyllithium at low temperatures (−100 °C) to cyclize 3-(2-bromophenyl)propionic acid derivatives to indanones with improved yields (~76%).

Friedel–Crafts Acylation: Conversion of acid chlorides derived from arylpropionic acids followed by intramolecular Friedel–Crafts acylation using AlCl₃ in dichloromethane to form 1-indanones.

These methods provide a robust synthetic route to substituted indanones, which can be functionalized further to introduce amino and hydroxy groups at desired positions.

- Reference: Beilstein Journal of Organic Chemistry, comprehensive review on 1-indanone synthesis, 2017

Organolithium-Mediated Functionalization of Isoindolinones

A more direct and modern approach to 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one involves reactions of 3-hydroxyisoindolinone derivatives with organolithium reagents:

Reaction Overview: Treatment of 3-hydroxyisoindolinones with alkyllithium compounds (e.g., s-BuLi, n-BuLi, MeLi, i-PrLi) at 0 °C in tetrahydrofuran (THF) under inert atmosphere leads to ring-opening and rearrangement reactions yielding 3-hydroxyindanone derivatives and their amino analogs.

Product Distribution: Depending on the organolithium reagent and quenching conditions, mixtures of hydroxy- and anilino-indanones are formed. For instance, s-BuLi and i-PrLi tend to produce mainly hydroxyindanones, while n-BuLi and MeLi yield both hydroxy and anilino derivatives.

Quenching Conditions: The nature of the quenching agent strongly influences product outcome:

- Quenching with methanol without acidification favors hydroxy- and anilino-indanones.

- Quenching with water followed by acidification to pH ~2 promotes formation of ketoaldehyde intermediates and subsequent condensation products.

Purification: Flash chromatography is employed to isolate pure products.

Mechanistic Insights: The reaction likely proceeds through lithiation of the aromatic ring, ring opening, and rearrangement, although detailed mechanisms remain under study.

Reference: PMC article on reactions of 3-hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one, 2022

Summary Table of Preparation Methods

Detailed Research Findings and Notes

The copper-catalyzed method offers a modern, catalytic approach to build the hydroxyindanone core efficiently, facilitating subsequent amino group introduction.

Classical acid-mediated cyclizations remain valuable for bulk synthesis, with flexibility to introduce various substituents on the aromatic ring.

Organolithium-mediated transformations of isoindolinones are particularly noteworthy for directly accessing 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one derivatives, albeit with complex product mixtures requiring careful control of reaction and workup conditions.

The choice of organolithium reagent and quenching protocol is critical to steer the reaction toward the desired amino-hydroxy indanone versus other side products.

Mechanistic studies suggest multiple reaction pathways, including ring opening and retro-aldol reactions, influencing product distribution.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one exhibit antimicrobial properties. Studies have shown that modifications to the compound can enhance its efficacy against various bacterial strains, making it a candidate for developing new antibiotics .

Anticancer Properties

Recent investigations have suggested that this compound may possess anticancer properties. In vitro studies demonstrated that certain derivatives could inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and death .

Pharmacological Applications

CNS Activity

The compound has been explored for its potential central nervous system (CNS) effects. It is thought to interact with neurotransmitter systems, possibly offering therapeutic benefits in treating neurodegenerative diseases and mood disorders. Animal studies indicate that certain derivatives may enhance cognitive function and exhibit antidepressant-like effects .

Anti-inflammatory Effects

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one has been evaluated for its anti-inflammatory properties. Research suggests that it can inhibit pro-inflammatory cytokines and reduce inflammation in animal models, indicating its potential use in treating inflammatory diseases such as arthritis .

Materials Science

Polymer Chemistry

In materials science, this compound has been utilized as a building block for synthesizing novel polymers. Its unique functional groups allow for the creation of materials with tailored properties, such as enhanced thermal stability and mechanical strength. These polymers can be applied in coatings, adhesives, and composite materials .

Case Studies

Mechanism of Action

The mechanism of action of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play crucial roles in its reactivity and binding affinity to biological molecules. These interactions can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Inden-1-one Derivatives

Key Findings and Trends

Substituent Position and Bioactivity: Hydroxy groups at the 6-position (e.g., compound 55) correlate with potent antioxidant activity, while 3-hydroxy substituents (e.g., compound in ) are linked to allelopathic effects. The 7-amino-3-hydroxy derivative’s activity may depend on synergistic interactions between its amino and hydroxyl groups, though empirical data are lacking . Benzylidene substituents at the 2-position (e.g., BCI, 7x, FCY-302) enhance binding to enzymatic targets (e.g., DUSP6 inhibition) or improve anti-inflammatory/antiproliferative efficacy .

Pharmacological Applications: Anticancer Activity: FCY-302 demonstrates antiproliferative effects in hematological cancers, likely via redox modulation. In contrast, 7-amino-3-hydroxy-2,3-dihydro-1H-inden-1-one’s role remains speculative, though its amino group could facilitate DNA intercalation or kinase inhibition . Anti-Inflammatory Potential: Derivatives like 7x reduce TNF-α production, suggesting that electron-donating groups (e.g., hydroxyl, methoxy) enhance anti-inflammatory activity. The absence of a benzylidene group in 7-amino-3-hydroxy may limit similar effects .

Synthetic Utility: 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one serves as a scaffold for synthesizing substituted indanones, analogous to intermediates in and . Its amino group enables coupling reactions, while the hydroxyl group supports etherification or esterification .

Biological Activity

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one (CAS Number: 352000-78-3) is a chemical compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This compound features an amino group at the 7th position and a hydroxyl group at the 3rd position on the indene ring, which contribute to its reactivity and interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one is C9H9NO2. Its structure allows for significant biochemical interactions due to the presence of functional groups that can engage in hydrogen bonding and nucleophilic reactions.

Enzyme Interactions

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one has been shown to interact with various enzymes, influencing their activity. The amino group can form hydrogen bonds, while the hydroxyl group can act as a nucleophile or electrophile. These interactions can modulate enzyme activity, affecting metabolic pathways and cellular functions.

Cellular Effects

This compound exhibits significant effects on cell signaling pathways, gene expression, and cellular metabolism. It has been observed to activate or inhibit specific signaling pathways, leading to changes in gene expression profiles that impact cell proliferation, differentiation, and apoptosis. The concentration of the compound plays a crucial role in determining these effects.

The molecular mechanism of action involves binding to specific biomolecules, such as enzymes and transcription factors. This binding can either inhibit or activate their activity, leading to downstream effects on cellular function and metabolism. The ability to form hydrogen bonds and engage in various chemical reactions underlies its biological activity.

Metabolic Pathways

7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one participates in several metabolic pathways. Its metabolism is facilitated by cytochrome P450 enzymes, which can convert it into various metabolites that may exhibit distinct biological activities. These metabolites contribute to the overall effects of the compound on cellular functions.

Transport and Distribution

The transport of this compound within biological systems is mediated by specific transporters and binding proteins. These interactions influence its localization within cells and tissues, affecting its bioavailability and overall activity.

Comparative Analysis with Related Compounds

The unique structural features of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one differentiate it from other indole or indanone derivatives. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 7-Amino-3-hydroxy-2,3-dihydro-1H-indene | Amino and hydroxyl groups on indene | Modulates enzyme activity |

| Indole derivatives | Basic nitrogen structures | Various biological activities |

| Indanone derivatives | Ketone functional group | Anticancer properties |

Case Studies

Recent studies have highlighted the potential of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one as an anticancer agent. For instance, compounds structurally related to this indene derivative have shown promising cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). The observed IC50 values indicate effective growth inhibition at low concentrations .

Additionally, investigations into its antimicrobial properties have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential use in developing new antibacterial agents .

Q & A

Q. What are the common synthetic routes for 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one, and how can experimental design optimize yield and purity?

Methodological Answer: The compound can be synthesized via acetylation or hydroxylation of indanone precursors. For example, acetylation using acetyl chloride under controlled anhydrous conditions is a standard approach . Key experimental considerations include:

- Reagent Selection: Use catalysts like BF₃·Et₂O for regioselective functionalization.

- Purification: Slow evaporation from chloroform (as used for analogous indanones) yields high-purity crystals .

- Yield Optimization: Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts.

Q. What safety protocols are critical when handling 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Conduct reactions in fume hoods to mitigate inhalation risks.

- Waste Management: Segregate aqueous and organic waste; coordinate with certified disposal services for hazardous byproducts .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural elucidation of 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one derivatives?

Methodological Answer:

- X-ray Diffraction: Refine C-bound H atoms with riding models (Uiso(H) = 1.2–1.5Ueq(C)) to resolve bond-length discrepancies .

- Hydrogen Bonding Analysis: Use graph-set theory to classify intermolecular interactions (e.g., C—H⋯O bonds), which influence packing motifs .

- Torsional Angles: Compare dihedral angles (e.g., C7—C8—C9—C10 ≈ 178.86°) to validate stereochemical assignments .

Q. How can researchers address contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

Methodological Answer:

- Multi-Technique Validation: Cross-reference NMR (¹H/¹³C), IR, and mass spectrometry data. For example, discrepancies in keto-enol tautomerism can be resolved via deuterium exchange experiments.

- Computational Refinement: Use DFT calculations (e.g., B3LYP/6-31G*) to simulate spectra and identify outliers in experimental peaks .

- Dynamic Effects: Account for solvent polarity and temperature in NMR analyses, as these factors alter chemical shifts in hydroxy/amino groups.

Q. What strategies are effective for integrating 7-Amino-3-hydroxy-2,3-dihydro-1H-inden-1-one into drug discovery pipelines?

Methodological Answer:

- Pharmacophore Modeling: Map the hydroxy and amino groups as hydrogen-bond donors for target binding .

- ADMET Profiling: Assess metabolic stability via microsomal assays and solubility in simulated biological fluids.

- IND Compliance: Document prior human experience (if any) and align formulation (e.g., dose, route) with FDA/EMA guidelines for preclinical studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.